N-[1-Cyano-2-(4-hydroxyphenyl)-1-methylethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-Cyano-2-(4-hydroxyphenyl)-1-methylethyl]acetamide is a chemical compound with the molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol This compound is characterized by the presence of a cyano group, a hydroxyphenyl group, and an acetamide group
Vorbereitungsmethoden
The synthesis of N-[1-Cyano-2-(4-hydroxyphenyl)-1-methylethyl]acetamide can be achieved through several methods. One common method involves the cyanoacetylation of amines. This process typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures, followed by cooling to room temperature .
Analyse Chemischer Reaktionen
N-[1-Cyano-2-(4-hydroxyphenyl)-1-methylethyl]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The cyano and carbonyl groups in the compound make it reactive towards common bidentate reagents, enabling the formation of a variety of heterocyclic compounds . For example, the treatment of cyanoacetamide derivatives with hydrazonoyl chloride in ethanolic sodium ethoxide solution can lead to the formation of aminopyrazole structures . Additionally, the compound can participate in condensation and substitution reactions due to the active hydrogen on C-2 .
Wissenschaftliche Forschungsanwendungen
N-[1-Cyano-2-(4-hydroxyphenyl)-1-methylethyl]acetamide has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology and medicine, derivatives of cyanoacetamide have been studied for their diverse biological activities, including potential chemotherapeutic properties . The compound’s unique structure allows it to interact with different molecular targets, making it valuable for drug discovery and development . In industry, it is utilized in the production of chemicals for pharmaceutical applications .
Wirkmechanismus
The mechanism of action of N-[1-Cyano-2-(4-hydroxyphenyl)-1-methylethyl]acetamide involves its interaction with specific molecular targets and pathways. The cyano and hydroxyphenyl groups play a crucial role in its reactivity and biological activity . The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways . These interactions can lead to the modulation of cellular processes, making the compound effective in therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Other similar compounds include various cyanoacetamide derivatives, which are also used in the synthesis of heterocyclic compounds and have diverse biological activities .
Conclusion
N-[1-Cyano-2-(4-hydroxyphenyl)-1-methylethyl]acetamide is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it valuable for the synthesis of heterocyclic compounds and potential therapeutic agents. The compound’s ability to undergo various chemical reactions and interact with molecular targets highlights its importance in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
31915-40-9 |
---|---|
Molekularformel |
C12H14N2O2 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
N-[2-cyano-1-(4-hydroxyphenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C12H14N2O2/c1-9(15)14-12(2,8-13)7-10-3-5-11(16)6-4-10/h3-6,16H,7H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
IUDXXXXLDAZPQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(C)(CC1=CC=C(C=C1)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.